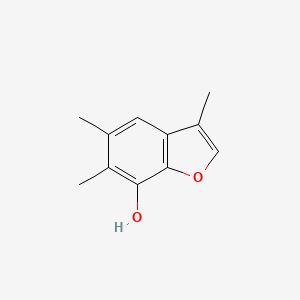

3,5,6-trimethyl-1-benzofuran-7-ol

Beschreibung

3,5,6-Trimethyl-1-benzofuran-7-ol is a substituted benzofuran derivative characterized by three methyl groups at positions 3, 5, and 6 of the benzofuran core and a hydroxyl group at position 5. Benzofurans are heterocyclic compounds with a fused benzene and furan ring system, often studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Eigenschaften

Molekularformel |

C11H12O2 |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

3,5,6-trimethyl-1-benzofuran-7-ol |

InChI |

InChI=1S/C11H12O2/c1-6-4-9-7(2)5-13-11(9)10(12)8(6)3/h4-5,12H,1-3H3 |

InChI-Schlüssel |

GGDHNIDDRQTCRN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C1C)O)OC=C2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-1-benzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of dehydrative cyclization reactions to form the benzofuran ring . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient catalytic processes. For example, palladium-catalyzed coupling reactions and copper-mediated transformations are commonly employed in the synthesis of complex benzofuran derivatives . These methods offer high yields and selectivity, making them suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,6-trimethyl-1-benzofuran-7-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can target the benzofuran ring or the hydroxyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of reduced benzofuran derivatives.

Substitution: Introduction of various substituents on the benzene ring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3,5,6-trimethyl-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbial and cancer cells . The hydroxyl group at position 7 plays a crucial role in its biological activity, as it can form hydrogen bonds with target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Functional Group Variations

The following table compares 3,5,6-trimethyl-1-benzofuran-7-ol with analogous benzofuran compounds, highlighting key structural and functional differences:

Key Differences and Implications

The hydroxyl group at position 7 enhances hydrogen-bonding capacity, which may improve interactions with biological targets (e.g., enzymes) relative to non-polar analogs.

In contrast, 2-(chloromethyl)-7-(trifluoromethyl)benzofuran has demonstrated antiviral activity via inhibition of human dihydroorotate dehydrogenase (DHODH), a target for antiviral drug development .

Physicochemical Properties :

- The trifluoromethyl group in the antiviral compound increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The methyl and hydroxyl groups in the target compound may balance solubility and bioavailability.

Notes

- Data for the target compound in the table above are estimated based on structural analogs and computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.